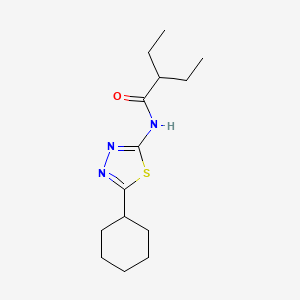![molecular formula C19H16N2O3 B5879886 N-[4-(benzoylamino)-3-methylphenyl]-2-furamide CAS No. 5746-26-9](/img/structure/B5879886.png)
N-[4-(benzoylamino)-3-methylphenyl]-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(benzoylamino)-3-methylphenyl]-2-furamide, also known as BMF, is a chemical compound that has gained attention in the scientific community due to its potential applications in biomedical research. BMF is a furamide derivative and has been synthesized through various methods.
Aplicaciones Científicas De Investigación
N-[4-(benzoylamino)-3-methylphenyl]-2-furamide has been found to have potential applications in various fields of biomedical research. Its unique chemical structure makes it a promising candidate for drug discovery and development. N-[4-(benzoylamino)-3-methylphenyl]-2-furamide has been shown to inhibit the activity of certain enzymes, which can be useful in the treatment of diseases such as cancer and Alzheimer's.
Mecanismo De Acción
N-[4-(benzoylamino)-3-methylphenyl]-2-furamide inhibits the activity of enzymes such as histone deacetylases (HDACs) and sirtuins. These enzymes play important roles in the regulation of gene expression and cellular metabolism. By inhibiting their activity, N-[4-(benzoylamino)-3-methylphenyl]-2-furamide can alter the expression of genes and metabolic pathways, leading to various physiological effects.
Biochemical and Physiological Effects:
N-[4-(benzoylamino)-3-methylphenyl]-2-furamide has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis (cell death) in cancer cells, inhibit angiogenesis (blood vessel formation), and reduce inflammation. N-[4-(benzoylamino)-3-methylphenyl]-2-furamide has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[4-(benzoylamino)-3-methylphenyl]-2-furamide has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized with high purity. N-[4-(benzoylamino)-3-methylphenyl]-2-furamide has also been found to have low toxicity, making it a safe compound to work with. However, one limitation of N-[4-(benzoylamino)-3-methylphenyl]-2-furamide is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research on N-[4-(benzoylamino)-3-methylphenyl]-2-furamide. One potential area of research is the development of N-[4-(benzoylamino)-3-methylphenyl]-2-furamide-based drugs for the treatment of cancer and other diseases. Another area of research is the investigation of the molecular mechanisms underlying N-[4-(benzoylamino)-3-methylphenyl]-2-furamide's effects on gene expression and cellular metabolism. Additionally, the development of new synthesis methods for N-[4-(benzoylamino)-3-methylphenyl]-2-furamide could lead to improved yields and purity, making it a more accessible compound for research.
Métodos De Síntesis
The synthesis of N-[4-(benzoylamino)-3-methylphenyl]-2-furamide involves the reaction of 4-(benzoylamino)-3-methylphenol with furan-2-carboxylic acid chloride in the presence of a base. The reaction yields N-[4-(benzoylamino)-3-methylphenyl]-2-furamide as a white crystalline solid with a high purity.
Propiedades
IUPAC Name |
N-(4-benzamido-3-methylphenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3/c1-13-12-15(20-19(23)17-8-5-11-24-17)9-10-16(13)21-18(22)14-6-3-2-4-7-14/h2-12H,1H3,(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJXZOHSSUHAONF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=CC=CO2)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50972940 |
Source


|
| Record name | N-(4-Benzamido-3-methylphenyl)furan-2-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50972940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-benzamido-3-methylphenyl)furan-2-carboxamide | |
CAS RN |
5746-26-9 |
Source


|
| Record name | N-(4-Benzamido-3-methylphenyl)furan-2-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50972940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 4-{[(4-methyl-1-piperidinyl)acetyl]amino}benzoate](/img/structure/B5879803.png)
![N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-phenylurea](/img/structure/B5879807.png)



![N'-{[2-(4-bromophenoxy)propanoyl]oxy}-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5879828.png)
![4-methyl-5,7-bis[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5879835.png)


![1-(3,4-dichlorophenyl)-3-[(4-methylphenyl)amino]-1-propanone](/img/structure/B5879862.png)
![4-nitro-N'-[(2-phenoxybutanoyl)oxy]benzenecarboximidamide](/img/structure/B5879863.png)

![dimethyl 2-{[2-(acetyloxy)benzoyl]amino}terephthalate](/img/structure/B5879879.png)
![5-ethoxy-2-[5-methyl-4-(4-propylphenoxy)-1H-pyrazol-3-yl]phenol](/img/structure/B5879890.png)